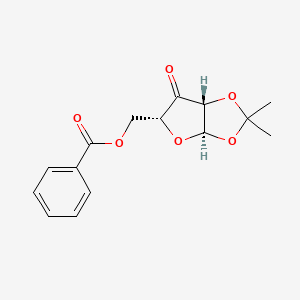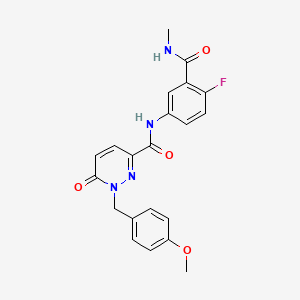
Antitrypanosomal agent 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'agent antitrypanosomique 15 est un inhibiteur sélectif du protéasome de Trypanosoma cruzi, l'agent causal de la maladie de Chagas. Ce composé a montré des résultats prometteurs dans des études précliniques en raison de sa capacité à pénétrer le cerveau et de ses propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME) favorables . Le composé est particulièrement important dans le traitement des maladies tropicales négligées telles que la trypanosomiase humaine africaine (THA) et la maladie de Chagas, causées par des protozoaires parasites .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l'agent antitrypanosomique 15 implique une série de réactions chimiques à partir de matières de départ acycliques. La voie de synthèse comprend généralement des réactions de condensation et de fermeture de cycle pour former des composés intermédiaires, suivies d'étapes de fonctionnalisation supplémentaires . Par exemple, la synthèse de composés similaires a été rapportée comme impliquant des étapes telles que la fermeture de cycle, l'aromatisation, la S-méthylation, l'oxydation en composés méthylsulfonyl et la formation de guanidines avec des amines appropriées .
Méthodes de production industrielle
La production industrielle de l'agent antitrypanosomique 15 impliquerait probablement une mise à l'échelle des méthodes de synthèse en laboratoire vers des réacteurs plus importants, en veillant à ce que les conditions de réaction soient optimisées pour le rendement et la pureté. Cela comprendrait le contrôle de paramètres tels que la température, la pression et le temps de réaction afin de garantir une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
L'agent antitrypanosomique 15 subit différents types de réactions chimiques, notamment :
Oxydation : cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées et l'utilisation de solvants pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des aldéhydes, tandis que les réactions de réduction peuvent produire des alcools. Les réactions de substitution peuvent entraîner une variété de dérivés fonctionnalisés du composé d'origine.
Applications de la recherche scientifique
L'agent antitrypanosomique 15 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : utilisé comme composé modèle pour étudier la synthèse et la réactivité des inhibiteurs du protéasome.
Biologie : étudié pour ses effets sur les processus cellulaires de Trypanosoma cruzi et d'autres protozoaires parasites.
Mécanisme d'action
Le mécanisme d'action de l'agent antitrypanosomique 15 implique l'inhibition du protéasome de Trypanosoma cruzi. Cette inhibition perturbe le processus de dégradation des protéines au sein du parasite, conduisant à l'accumulation de protéines endommagées et finalement à la mort cellulaire . Le composé cible des voies moléculaires spécifiques impliquées dans la dégradation des protéines, ce qui en fait un puissant agent antitrypanosomique .
Applications De Recherche Scientifique
Antitrypanosomal agent 15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of proteasome inhibitors.
Biology: Investigated for its effects on the cellular processes of Trypanosoma cruzi and other parasitic protozoa.
Mécanisme D'action
The mechanism of action of Antitrypanosomal agent 15 involves the inhibition of the Trypanosoma cruzi proteasome. This inhibition disrupts the protein degradation process within the parasite, leading to the accumulation of damaged proteins and ultimately causing cell death . The compound targets specific molecular pathways involved in protein degradation, making it a potent antitrypanosomal agent .
Comparaison Avec Des Composés Similaires
Composés similaires
Analogues de la 5-phénylpyrazolopyrimidinone : Ces composés ont montré une activité antitrypanosomique puissante et sont structurellement similaires à l'agent antitrypanosomique 15.
Dérivés de la 2-arylquinazoline : Ces composés présentent également une activité antitrypanosomique et partagent des mécanismes d'action similaires.
Unicité
L'agent antitrypanosomique 15 est unique en raison de son inhibition sélective du protéasome de Trypanosoma cruzi et de sa capacité à pénétrer le cerveau, ce qui en fait un candidat prometteur pour le traitement des infections du système nerveux central causées par Trypanosoma cruzi . Ses propriétés ADME favorables renforcent encore son potentiel en tant qu'agent thérapeutique .
Propriétés
Formule moléculaire |
C21H19FN4O4 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
N-[4-fluoro-3-(methylcarbamoyl)phenyl]-1-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H19FN4O4/c1-23-20(28)16-11-14(5-8-17(16)22)24-21(29)18-9-10-19(27)26(25-18)12-13-3-6-15(30-2)7-4-13/h3-11H,12H2,1-2H3,(H,23,28)(H,24,29) |
Clé InChI |
GGRYBCDDGWXURQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


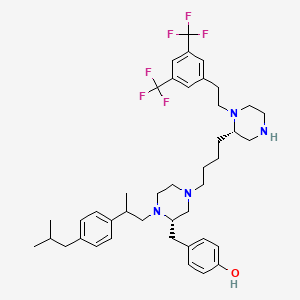
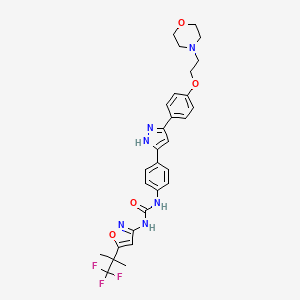
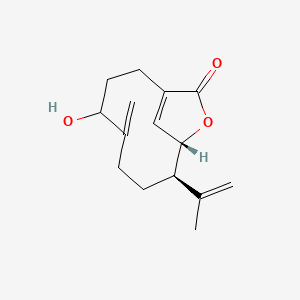
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)

![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
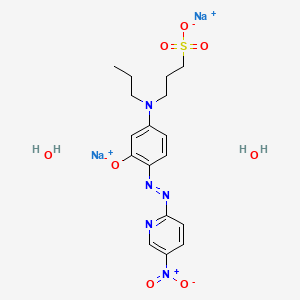
![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)

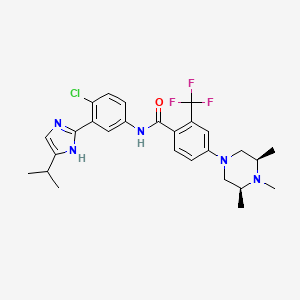

![[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12387018.png)
